4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
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Overview
Description
4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound with a complex molecular structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the butyl group: This step involves the alkylation of the chromen-2-one core using butyl halides in the presence of a base.
Attachment of the methoxy and nitrophenyl groups: This can be done through nucleophilic substitution reactions using methoxy and nitrophenyl derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, which can further undergo various transformations.
Substitution: The methoxy and nitrophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the chromen-2-one core can interact with various enzymes and receptors. These interactions can modulate cellular processes and lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYLCHROMEN-2-ONE: This compound has a similar structure but with an additional methyl group, which can alter its chemical and biological properties.
4-BUTYL-7-[(4-NITROPHENYL)METHOXY]CHROMEN-2-ONE: This compound differs in the position of the nitro group, which can affect its reactivity and interactions with biological targets.
Uniqueness
4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
4-butyl-7-[(2-methoxy-5-nitrophenyl)methoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-3-4-5-14-11-21(23)28-20-12-17(7-8-18(14)20)27-13-15-10-16(22(24)25)6-9-19(15)26-2/h6-12H,3-5,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUWFNOMOXSLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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